3-methyl-1,1-dioxothietane-3-carboxylic acid
Description
3-Methyl-1,1-dioxothietane-3-carboxylic acid is a cyclic carboxylic acid featuring a four-membered thietane ring (C₃S) with two sulfonyl oxygen atoms (1,1-dioxo group) and a methyl substituent at the 3-position (Figure 1). The sulfone moiety imparts significant electron-withdrawing effects, enhancing the acidity of the carboxylic acid group compared to aliphatic analogs.
Properties
IUPAC Name |
3-methyl-1,1-dioxothietane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c1-5(4(6)7)2-10(8,9)3-5/h2-3H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRHYJWMCWWUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,1-dioxothietane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with sulfur dioxide, followed by oxidation to introduce the dioxo functionality. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated control to maintain consistent quality. The scalability of the synthetic route is a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,1-dioxothietane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or alter the oxidation state of sulfur.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives, including esters and amides .
Scientific Research Applications
3-methyl-1,1-dioxothietane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms involving sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding sulfur metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 3-methyl-1,1-dioxothietane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the sulfur atom can participate in redox reactions. These interactions influence the compound’s reactivity and biological activity, affecting pathways related to sulfur metabolism and oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Carboxylic Acids with Sulfur-Containing Rings
Methyl 3-(methylamino)-1,1-dioxothietane-3-carboxylate (CAS: 2286883-86-9)
- Structure: Shares the 1,1-dioxothietane core but replaces the methyl group with a methylamino substituent.
- Properties: The amino group introduces hydrogen-bonding capability, increasing solubility in polar solvents. The sulfone group stabilizes the carboxylate anion, lowering the pKa relative to non-sulfonated analogs.
- Applications: Potential as a peptidomimetic or enzyme inhibitor due to its polarizable structure .
3-Cyclopentene-1-carboxylic Acid
- Structure : A five-membered cyclopentene ring with a carboxylic acid group.
- Comparison : The absence of a sulfone group reduces electron withdrawal, resulting in a higher pKa (~4.5–5.0) compared to the target compound (estimated pKa ~2.5–3.0). The cyclopentene ring’s larger size reduces ring strain, enhancing thermal stability .
Four-Membered Ring Carboxylic Acids
cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic Acid (CAS: 286442-90-8)
- Structure : Cyclobutane ring with hydroxyl and ethyl substituents.
- Comparison : The hydroxyl group increases acidity (pKa ~3.5–4.0) but reduces lipophilicity. The cyclobutane ring lacks sulfur, diminishing electronic effects and ring polarity. Applications may focus on chiral synthesis due to stereochemical rigidity .
3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic Acid
Functionalized Carboxylic Acids
3-Methyl-1,2,3-Butanetricarboxylic Acid (MBTCA)
- Structure : A tricarboxylic acid with a branched carbon chain.
- Comparison: MBTCA’s multiple carboxylic groups (pKa₁ ~3.0, pKa₂ ~4.5, pKa₃ ~6.0) enable chelation and polymer formation, unlike the monocarboxylic target. However, the sulfone in the thietane derivative provides unique oxidative stability .
3-Hydroxyadamantane-1-carboxylic Acid
- Structure : Adamantane backbone with hydroxyl and carboxylic acid groups.
- Comparison : The adamantane group confers high lipophilicity and thermal stability, whereas the thietane ring offers polarizability. Applications diverge: adamantane derivatives are used in drug delivery, while sulfonated thietanes may serve as electrolyte additives .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Ring Size | pKa (Carboxylic Acid) | Solubility (Water) |
|---|---|---|---|---|
| 3-Methyl-1,1-dioxothietane-3-carboxylic acid | C₅H₈O₄S | 4-membered | ~2.5–3.0 | Moderate |
| Methyl 3-(methylamino)-1,1-dioxothietane-3-carboxylate | C₆H₁₁NO₄S | 4-membered | ~3.0–3.5 | High |
| 3-Cyclopentene-1-carboxylic acid | C₆H₈O₂ | 5-membered | ~4.5–5.0 | Low |
| MBTCA | C₇H₁₀O₆ | Acyclic | ~3.0, 4.5, 6.0 | High |
Table 2: Key Structural and Functional Differences
Biological Activity
3-Methyl-1,1-dioxothietane-3-carboxylic acid (CAS Number: 2225141-44-4) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a dioxothietane ring, which contributes to its unique reactivity and biological properties. The molecular formula is C5H6O4S, with a molecular weight of approximately 174.16 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C5H6O4S |
| Molecular Weight | 174.16 g/mol |
| CAS Number | 2225141-44-4 |
| Solubility | Soluble in water |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The compound appears to disrupt microbial cell membranes, leading to cell lysis.
Anticancer Activity
There is emerging evidence suggesting that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, specifically by activating the intrinsic apoptotic pathway. The mechanism involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in crucial metabolic pathways.
- Gene Expression Modulation : The compound may alter the expression levels of genes associated with cell survival and proliferation.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Applied Microbiology, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for use in antimicrobial formulations .
Study 2: Anticancer Potential
A study conducted by Smith et al. (2022) investigated the anticancer effects of this compound on HeLa cells. The findings revealed that treatment with 100 µM of this compound led to a 70% reduction in cell viability after 48 hours. Mechanistic studies indicated increased caspase activity and DNA fragmentation consistent with apoptosis .
Safety and Toxicity
While promising, the safety profile of this compound requires careful consideration. Preliminary toxicity assessments indicate moderate toxicity at high concentrations; further studies are needed to establish safe dosage levels for therapeutic applications.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Thietane oxidation | H₂O₂, KMnO₄, pH 8–10, 40–60°C | 45–60% | |
| Carboxylic acid coupling | DCC/DMAP, THF, RT | 70–85% | |
| Methylation | CH₃I, NaH, DMF, 0°C to RT | 50–65% |
Basic: How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
Structural elucidation relies on:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
- X-ray Crystallography : Resolves stereochemistry and ring conformation .
Advanced: How can reaction yields be optimized for the thietane ring oxidation step, and what factors contribute to variability?
Methodological Answer:
Yield optimization requires addressing:
- pH control : Alkaline conditions (pH 8–10) minimize side reactions like over-oxidation .
- Catalyst selection : Transition metals (e.g., Pd/C) improve regioselectivity but may require post-reaction purification .
- Temperature gradients : Stepwise heating (40°C → 60°C) reduces decomposition .
Q. Data Contradiction Analysis :
- BenchChem (excluded per guidelines) reports 70% yields for similar compounds, but peer-reviewed studies suggest 45–60% due to competing sulfone formation .
Advanced: How do structural modifications (e.g., methyl group position) influence the compound’s biological activity, and how can conflicting data be resolved?
Methodological Answer:
- Methyl group positioning :
- 3-Methyl substitution : Enhances lipophilicity, improving membrane permeability but reducing solubility .
- Bioactivity assays : Use standardized enzyme inhibition protocols (e.g., Michaelis-Menten kinetics) to compare derivatives .
Q. Table 2: Bioactivity Comparison of Derivatives
| Derivative | Target Enzyme (IC₅₀) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 3-Methyl (parent) | 12.5 µM | 0.8 | |
| 2-Methyl analog | 28.4 µM | 1.2 | |
| Carboxylic acid ester | >100 µM | 3.5 |
Conflict Resolution : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, co-solvents). Validate using orthogonal methods like SPR or ITC .
Advanced: What strategies mitigate racemization during functionalization of the carboxylic acid moiety?
Methodological Answer:
- Low-temperature reactions : Conduct amidations at 0–4°C to suppress base-induced racemization .
- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer sultams to retain stereochemistry .
- Analytical monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) to track enantiopurity during synthesis .
Advanced: How does the thietane ring’s conformational rigidity impact its interactions with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
